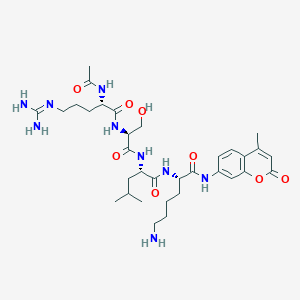
Ácido 5-oxo-octahidro-isoindol-1-carboxílico
Descripción general
Descripción
5-Oxo-octahydro-isoindole-1-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes an isoindole core with a carboxylic acid functional group
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-Oxo-octahydro-isoindole-1-carboxylic acid serves as a versatile intermediate for the construction of complex molecules. Its reactivity allows for the formation of various derivatives that are useful in the development of new materials and catalysts.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, 5-Oxo-octahydro-isoindole-1-carboxylic acid can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it valuable for creating materials with specific properties.
Mecanismo De Acción
- The primary target of 5-Oxo-octahydro-isoindole-1-carboxylic acid is not explicitly mentioned in the available literature. However, we know that indole derivatives, to which this compound belongs, can interact with various receptors due to their aromatic nature .
- Generally, indole derivatives can engage in electrophilic substitution reactions due to their π-electron-rich structure, similar to benzene rings .
- However, indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
5-Oxo-octahydro-isoindole-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
5-Oxo-octahydro-isoindole-1-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter the expression of specific genes, thereby impacting protein synthesis and cellular functions.
Molecular Mechanism
The molecular mechanism of 5-Oxo-octahydro-isoindole-1-carboxylic acid involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, either blocking substrate access or enhancing enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Oxo-octahydro-isoindole-1-carboxylic acid can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-Oxo-octahydro-isoindole-1-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
5-Oxo-octahydro-isoindole-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, 5-Oxo-octahydro-isoindole-1-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Oxo-octahydro-isoindole-1-carboxylic acid is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific organelles, such as the nucleus or mitochondria, where it can modulate cellular activities and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-octahydro-isoindole-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with an amine derivative, followed by oxidation and carboxylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 5-Oxo-octahydro-isoindole-1-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the selection of robust catalysts, efficient separation techniques, and stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo-octahydro-isoindole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Isoindole-1-carboxylic acid: Shares the isoindole core but lacks the oxo group, resulting in different reactivity and applications.
Octahydro-isoindole-1-carboxylic acid:
5-Oxo-isoindoline-1-carboxylic acid: Contains a similar oxo group but differs in the saturation of the ring system.
Uniqueness: 5-Oxo-octahydro-isoindole-1-carboxylic acid is unique due to its combination of an oxo group and a fully saturated isoindole ring. This structural feature imparts distinct reactivity and makes it particularly useful in specific synthetic and medicinal applications.
Propiedades
IUPAC Name |
5-oxo-1,2,3,3a,4,6,7,7a-octahydroisoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-6-1-2-7-5(3-6)4-10-8(7)9(12)13/h5,7-8,10H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBLNEVPNNXQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239225 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-54-0 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)





